Benzothiazole, 2-(1-butylhydrazino)-
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Overview
Description
Benzothiazole,2-(1-butylhydrazino)-(9ci) is a chemical compound belonging to the class of benzothiazoles Benzothiazoles are organic compounds containing a benzene ring fused to a thiazole ring, which is a five-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole,2-(1-butylhydrazino)-(9ci) typically involves the reaction of 2-aminobenzenethiol with butylhydrazine under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a base like triethylamine. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Benzothiazole,2-(1-butylhydrazino)-(9ci) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzothiazole,2-(1-butylhydrazino)-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Benzothiazole,2-(1-butylhydrazino)-(9ci) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Benzothiazole,2-(1-butylhydrazino)-(9ci) involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Known for its use as a vulcanization accelerator in the rubber industry.
2-Aminobenzothiazole: Used in the synthesis of dyes and pharmaceuticals.
2-Substituted Benzothiazoles: A broad class of compounds with various applications in medicinal chemistry and materials science.
Uniqueness
Benzothiazole,2-(1-butylhydrazino)-(9ci) is unique due to its specific hydrazino substitution, which imparts distinct chemical and biological properties. This substitution can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H15N3S |
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Molecular Weight |
221.32 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-1-butylhydrazine |
InChI |
InChI=1S/C11H15N3S/c1-2-3-8-14(12)11-13-9-6-4-5-7-10(9)15-11/h4-7H,2-3,8,12H2,1H3 |
InChI Key |
POZSGECDPTVZPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NC2=CC=CC=C2S1)N |
Origin of Product |
United States |
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